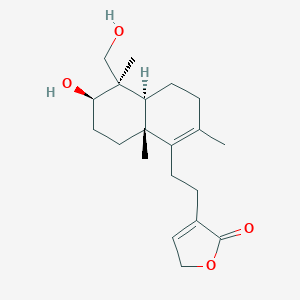

Deoxyandrographolide

准备方法

合成路线和反应条件: 脱氧安德罗花内酯可以通过各种化学反应从安德罗花内酯合成。 一种常见的方法是使用乙酸酐和氯化锌对安德罗花内酯进行乙酰化,生成3,14,19-O-三乙酰基安德罗花内酯,然后脱乙酰化得到脱氧安德罗花内酯 .

工业生产方法: 脱氧安德罗花内酯的工业生产通常涉及从穿心莲的叶和茎中提取。 植物材料经过溶剂提取,然后进行色谱纯化以分离脱氧安德罗花内酯 .

化学反应分析

Chemical Reactions and Modifications

Deoxyandrographolide can undergo several chemical reactions to modify its structure and properties:

- Acetylation Reactions : 14-deoxy-12-hydroxyandrographolide reacts with acetic anhydride to yield different acetylated products depending on the reaction conditions. For example, reacting 14-deoxy-12-hydroxyandrographolide with acetic anhydride can produce 3,12,19-Ac-14-deoxyandrographolide .

- Silylation Reactions : Reacting 14-deoxy-12-hydroxyandrographolide with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in pyridine gives 19-TBS-14-deoxy-12-hydroxyandrographolide and 19-TBDPS-14-deoxy-12-hydroxyandrographolide, respectively .

Inhibition of Viral Protease

This compound, along with Andrographolide, can inhibit the Foot and Mouth Disease Virus (FMDV) by targeting the viral protease 3Cpro .

- In vitro analysis shows that this compound (DAG) inhibits FMDV serotype A by interacting with the 3Cpro, hindering its protease and interferon antagonist activities .

- Molecular docking studies confirm that this compound interacts with the active site of FMDV 3Cpro .

- This compound preferably reacts to Histidine-46 (His46) with the bicyclic diterpene and forms an additional Hydrogen bond with Cysteine-163 (Cys163) of the 3Cpro .

The IC50 values of DAG and Andrographolide (AGL) were 25.58 ± 1.41 and 67.43 ± 0.81 µM, respectively .

Biological Activities

This compound exhibits diverse biological activities :

- Anti-inflammatory and Immunomodulatory Effects: It has shown immunomodulatory and antiatherosclerotic effects .

- Antimicrobial Properties: this compound has demonstrated antimicrobial properties .

- Anticancer Activity: It possesses anticancer properties and is active against melanoma cancer cell lines .

- Calcium Channel Blocking: It acts as a calcium channel blocker and uterine smooth muscle relaxant .

- Hepatoprotective Effects: Research indicates that 14-Deoxyandrographolide desensitizes hepatocytes to tumor necrosis factor-α (TNF-α)-mediated apoptosis .

科学研究应用

Antiviral Activity

Deoxyandrographolide has demonstrated antiviral properties against several viruses. In vitro studies have shown that it inhibits viral replication, making it a candidate for further research in antiviral drug development .

Antifungal Properties

Research indicates that this compound possesses antifungal activity, with minimum inhibitory concentrations (MIC) showing effectiveness against various fungal strains. This opens avenues for its use in treating fungal infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and signaling pathways. This suggests potential applications in inflammatory diseases, highlighting its role in reducing inflammation and associated symptoms .

Table: Summary of Research Findings on this compound

作用机制

脱氧安德罗花内酯通过各种分子靶点和通路发挥其作用:

相似化合物的比较

脱氧安德罗花内酯与其他从穿心莲中提取的二萜类化合物进行比较:

安德罗花内酯: 以其抗炎和抗癌特性而闻名。

新安德罗花内酯: 表现出抗炎和抗肝毒活性。

14-脱氧-11,12-二脱氢安德罗花内酯: 以其免疫刺激和抗动脉粥样硬化特性而闻名.

独特性: 脱氧安德罗花内酯因其独特的分子靶点和通路而独树一帜,这使其具有多种生物活性。 它能够调节 HDAC1 和其他关键蛋白,使其成为治疗应用的有希望的候选药物 .

生物活性

Deoxyandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities, particularly in antiviral, anti-aging, and hepatoprotective contexts. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of DAG.

Overview of this compound

DAG is structurally related to andrographolide, another compound from Andrographis paniculata, known for its therapeutic potential. DAG exhibits a variety of pharmacological effects, including antiviral, anti-inflammatory, and anti-senescence properties.

Recent studies have demonstrated that DAG effectively inhibits the replication of the foot-and-mouth disease virus (FMDV) by targeting the viral protease 3C pro. The compound has shown significant inhibitory effects with an IC50 value of 25.58 ± 1.41 µM , indicating its potency against viral activities. Additionally, DAG was found to interfere with the interferon antagonist activity of FMDV 3C pro by enhancing the expression of interferon-stimulating genes (ISGs) .

Experimental Findings

The antiviral efficacy of DAG was evaluated using BHK-21 cells in vitro. The results indicated that both DAG and andrographolide inhibited FMDV with EC50 values of 36.47 ± 0.07 µM for DAG and 52.18 ± 0.01 µM for andrographolide .

| Compound | IC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 25.58 ± 1.41 | 36.47 ± 0.07 | 9.22 |

| Andrographolide | 67.43 ± 0.81 | 52.18 ± 0.01 | 2.23 |

Mechanism and Targets

DAG has been identified as a potential agent against vascular senescence (VS). Research indicates that it targets histone deacetylase 1 (HDAC1), which plays a crucial role in chromatin remodeling and gene expression regulation associated with aging . The compound enhances HDAC1 protein levels while inhibiting its degradation, thus promoting chromosomal stability.

Key Biomarkers

In vitro studies revealed that DAG significantly reduces aging biomarkers such as p16, p21, and γH2A.X, which are associated with cellular aging processes .

| Biomarker | Effect of DAG |

|---|---|

| p16 | Decreased |

| p21 | Decreased |

| γH2A.X | Decreased |

DAG has shown hepatoprotective effects by desensitizing hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. This is achieved through modulation of signaling pathways that regulate cell death mechanisms . Specifically, DAG enhances microsomal Ca-ATPase activity and induces nitric oxide/cGMP pathways, leading to reduced apoptosis in liver cells.

Experimental Evidence

In studies involving hepatocyte models, pretreatment with DAG resulted in decreased formation of death-inducing signaling complexes and reduced TNF-α signaling, suggesting its potential use in liver dysfunction therapies .

属性

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。